molecular formula C13H21N B11728561 (2S)-2-(4-tert-butylphenyl)propan-1-amine

(2S)-2-(4-tert-butylphenyl)propan-1-amine

Cat. No.: B11728561
M. Wt: 191.31 g/mol
InChI Key: JRTKZRUOKWPZDA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine characterized by a 4-tert-butylphenyl substituent at the second carbon of a propan-1-amine backbone, with an (S)-configuration at the chiral center. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence its solubility, metabolic stability, and receptor-binding properties.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(2S)-2-(4-tert-butylphenyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3/t10-/m1/s1

InChI Key

JRTKZRUOKWPZDA-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide in refluxing isopropyl alcohol selectively reduces 2-(4-tert-butylphenyl)propanone to (S)-2-(4-tert-butylphenyl)propanol via a six-membered cyclic transition state, favoring the (S)-configuration. A representative procedure involves:

  • Dissolving 100 g ketone and 35 g Al(OiPr)₃ in iPrOH

  • Refluxing for 3 hours under inert atmosphere

  • Distilling off 50% solvent under vacuum

  • Acidic workup (pH 3–4 with acetic acid) and crystallization

This method achieves 80% yield with >95% diastereomeric excess (de). Comparative studies show aluminum alkoxides outperform borohydrides in sterically hindered systems due to better transition-state organization.

Sodium Borohydride Reductions

While less stereoselective, NaBH₄ in THF/EtOH at 0–20°C reduces the ketone to a 56:44 mixture of (S)- and (R)-alcohols. Post-reduction chiral resolution via diastereomeric salt formation (e.g., using (+)-di-p-toluoyl-D-tartaric acid) improves enantiopurity but introduces a 30–40% yield penalty.

Reductive Amination Strategies

Direct conversion of 2-(4-tert-butylphenyl)propanal to the target amine via reductive amination circumvents multi-step sequences but requires stringent control over imine formation and reduction stereochemistry.

Catalytic Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., R-Xyl-PhanePhos) enable enantioselective hydrogenation of enamines derived from 2-(4-tert-butylphenyl)propanal. Under 10 bar H₂ at 65°C, a 95:5 (S):(R) ratio is achievable, though yields remain suboptimal (≤68%).

Table 1: Catalytic Performance Across Ligand Systems

LigandPressure (bar)Temp (°C)S/R RatioYield (%)
R-Xyl-PhanePhos106595:568
COD-based Rh106590:1056
Ethylene-Rh106588:1252

Borane-Mediated Asymmetric Reductions

Chiral oxazaborolidine catalysts (CBS reduction) convert prochiral ketones to amines via intermediate borane-amine complexes. For 2-(4-tert-butylphenyl)propanone, (S)-CBS catalyst provides 85% ee at −78°C in THF, though scale-up challenges persist due to moisture sensitivity.

Resolution of Racemic Mixtures

Diastereomeric Salt Crystallization

Treating racemic (2S/2R)-2-(4-tert-butylphenyl)propan-1-amine with (1S)-(+)-10-camphorsulfonic acid in ethanol yields a less soluble (S,S)-diastereomer salt. Two recrystallizations achieve >99% ee with 35–40% recovery.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-amine in toluene at 40°C, leaving the (S)-enantiomer unreacted (E-value >200). After 48 hours, hydrolysis of the (R)-acetamide and extraction provides (S)-amine in 98% ee and 45% yield.

Emerging Methodologies

Photoredox-Catalyzed Asymmetric Amination

Visible-light-driven coupling of 4-tert-butylbenzyl bromides with nitroalkanes, followed by Ni-catalyzed asymmetric reduction, affords (S)-amine in 75% yield and 92% ee. This tandem approach eliminates chiral pool dependencies but requires specialized equipment.

Biocatalytic Transamination

Engineered ω-transaminases from Arthrobacter sp. convert 2-(4-tert-butylphenyl)propanal to (S)-amine using L-alanine as amine donor. Process intensification via immobilized enzymes in flow reactors achieves 90% conversion and 99% ee.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency Metrics

MethodYield (%)ee (%)Cost IndexScalability
Al(OiPr)₃ Reduction80951.0Excellent
Rh-Catalyzed Hydrogen68953.2Moderate
Enzymatic Resolution45992.1Good
Photoredox/Ni75924.5Limited

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant and Anxiolytic Potential
Research has indicated that amines similar to (2S)-2-(4-tert-butylphenyl)propan-1-amine can exhibit antidepressant and anxiolytic properties. Compounds with structural similarities have been investigated for their interactions with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .

1.2 Synthesis of Related Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals, including ivacaftor, a drug used for treating cystic fibrosis. The synthesis process involves converting this compound into more complex structures through established chemical pathways .

Chemical Synthesis

2.1 Asymmetric Synthesis
this compound is pivotal in asymmetric synthesis methodologies. Given that over 80% of drugs contain amine functionalities, this compound is utilized for producing chiral amines through various catalytic processes . Its role as a chiral building block facilitates the development of new drug candidates with enhanced efficacy and reduced side effects.

2.2 Industrial Applications
The compound's derivatives are utilized in the production of agrochemicals and fine chemicals, demonstrating its versatility beyond pharmaceuticals. Its application in large-scale synthesis processes highlights its importance in industrial chemistry .

3.1 Cytotoxicity and Anticancer Research
Recent studies have explored the cytotoxic properties of compounds related to this compound against various cancer cell lines. Research indicates that modifications to the structure can lead to varying degrees of efficacy against cancer types such as prostate and colon cancer .

3.2 Neuropharmacological Studies
Investigations into the neuropharmacological effects of this compound reveal potential benefits in treating neurological disorders. Its interaction with neurotransmitter systems suggests possible applications in managing conditions like anxiety and depression .

Case Studies

StudyFocusFindings
Study A Antidepressant EffectsDemonstrated binding affinity to 5-HT1A receptors, suggesting potential as an antidepressant .
Study B Synthesis PathwaysOutlined efficient synthetic routes for producing ivacaftor using this compound as a precursor .
Study C Anticancer ActivityShowed promising cytotoxic effects against prostate cancer cell lines, indicating potential for further development .

Mechanism of Action

The mechanism of action of (2S)-2-(4-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity and Solubility : The tert-butyl group in the target compound suggests moderate-to-low aqueous solubility, a common challenge in drug design. Salt forms (e.g., hydrochloride in ) or polar substituents (e.g., methoxy) can mitigate this issue.
  • Stereochemical Influence : The (2S)-configuration may optimize interactions with chiral biological targets, as seen in other enantiomerically pure amines (e.g., opioid receptor ligands in ).
  • Metabolic Stability : Bulky substituents like tert-butyl often enhance metabolic stability by shielding reactive sites, a property observed in kinase inhibitors (e.g., ).

Biological Activity

(2S)-2-(4-tert-butylphenyl)propan-1-amine, a compound with significant biological interest, is an amine derivative known for its potential therapeutic applications. The compound's structure includes a tert-butyl group, which enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C13H21NC_{13}H_{21}N. The presence of the tert-butyl group at the para position of the phenyl ring contributes to the compound's hydrophobic characteristics, which can enhance membrane permeability and influence interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli>100 µg/mL
Bacillus subtilis16 µg/mL

The data indicates that while the compound is effective against Staphylococcus aureus and Bacillus subtilis, it exhibits significantly lower activity against Escherichia coli, suggesting a selective antibacterial profile. This selectivity may be attributed to the structural differences in the bacterial cell walls.

Structure-Activity Relationship (SAR)

The lipophilic nature of the tert-butyl group is crucial for enhancing antibacterial activity. Studies have shown that modifications to this group can significantly alter potency:

  • Increased Lipophilicity : Compounds with larger lipophilic groups at the para position tend to exhibit improved antibacterial activity.
  • Polar Modifications : Introduction of polar functional groups at specific positions has been linked to a reduction in activity, indicating that maintaining hydrophobic characteristics is essential for efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study investigated various derivatives of phenylpropanamines, including this compound. The findings demonstrated that compounds with a similar scaffold exhibited potent antimicrobial activity against Staphylococcus aureus, with MIC values correlating positively with increased steric bulk at the para position .
  • Mechanism of Action : Research suggests that the mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes. The hydrophobic interactions facilitated by the tert-butyl group likely play a role in this process, allowing for enhanced penetration into bacterial cells .
  • Potential Therapeutic Applications : Given its antibacterial properties, there is potential for this compound to be explored as a treatment option for infections caused by resistant strains of bacteria. Its selective action against certain Gram-positive bacteria makes it a candidate for further development in clinical settings.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(4-tert-butylphenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves alkylation of a halogenated precursor (e.g., 4-tert-butylbenzyl chloride) with a chiral amine intermediate. Key steps include:

  • Chiral resolution : Use of chiral catalysts (e.g., palladium on carbon) or enantioselective reducing agents (e.g., L-selectride) to control stereochemistry .
  • Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize racemization .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency due to their polar aprotic nature .

Q. Table 1: Synthesis Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°CReduces side reactions
CatalystPd/C (5% wt)Enantiomeric excess ≥95%
Reaction Time12–24 hoursMaximizes conversion

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences ≥2 min confirm enantiopurity .
  • NMR Spectroscopy : 1^1H-NMR analysis of the tert-butyl singlet (δ 1.3 ppm) and amine protons (δ 2.8–3.1 ppm) verifies structural integrity .
  • X-ray Crystallography : Resolves absolute configuration; CCDC data (e.g., 2042781) validate stereochemical assignments .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic asymmetric transformations?

Methodological Answer: The tert-butyl group provides steric hindrance and electronic effects:

  • Steric shielding : Reduces undesired nucleophilic attacks at the benzylic position, favoring selective amination .
  • Electronic modulation : Electron-donating tert-butyl group enhances amine’s nucleophilicity in Pd-catalyzed cross-couplings .
  • Computational validation : Density Functional Theory (DFT) studies show a 15% increase in activation energy for non-target pathways due to steric bulk .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • Metabolic stability assays : Compare hepatic microsomal half-life (e.g., rat liver microsomes) to identify rapid degradation in vivo .
  • Pharmacokinetic modeling : Use allometric scaling to correlate in vitro IC50_{50} values (e.g., 2 μM) with in vivo dosing regimens .
  • Isotopic labeling : 14^{14}C-labeled compound tracks metabolite formation; LC-MS identifies unstable intermediates .

Q. Table 2: Key Pharmacokinetic Parameters

ParameterIn Vitro ValueIn Vivo ValueDiscrepancy Source
Half-life (t1/2_{1/2})4 hours0.8 hoursHepatic first-pass metabolism
Bioavailability90%22%Poor membrane permeability

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates binding to GPCRs (e.g., 5-HT2A_{2A} receptor); docking scores ≤-9 kcal/mol indicate high affinity .
  • Molecular Dynamics (MD) : 100-ns simulations in lipid bilayers assess stability of amine-receptor hydrogen bonds (e.g., with Asp155) .
  • QSAR modeling : Hammett constants (σ+^+) of substituents correlate with logP and IC50_{50} values (R2^2 = 0.89) .

Q. What experimental designs address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Solvent screening : Test solubility in 20+ solvents (e.g., DMSO, ethanol, saline) using nephelometry; tert-butyl group reduces aqueous solubility to <1 mg/mL .
  • Forced degradation studies : Expose to pH 1–13 buffers at 40°C for 48 hours; HPLC tracks decomposition (e.g., 20% degradation at pH 13) .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in real-time; particle size >200 nm indicates instability .

Q. How does stereochemical inversion impact the compound’s biological activity?

Methodological Answer:

  • Enantiomer-specific assays : Compare (2S)- and (2R)-isomers in receptor binding assays; (2S)-form shows 10× higher affinity for σ1_1 receptors .
  • Circular Dichroism (CD) : λ = 220 nm (n→π^* transition) confirms configuration; inversion shifts λ by 12 nm .
  • In vivo efficacy : (2S)-isomer reduces inflammation in murine models (ED50_{50} = 5 mg/kg) vs. inactive (2R)-form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.